![molecular formula C17H21NO3S B14603856 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-48-4](/img/structure/B14603856.png)
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structure and properties It is a member of the sulfonyl pyridine family, which is characterized by the presence of a sulfonyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,5-diethylphenyl ethanesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 2-(DODECYLSULFONYL)-1-ETHANESULFONYL FLUORIDE
Uniqueness
2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 2,5-diethyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and proteins.
Propiedades
Número CAS |
60264-48-4 |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[1-(2,5-diethylphenyl)ethylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C17H21NO3S/c1-4-14-9-10-15(5-2)16(12-14)13(3)22(20,21)17-8-6-7-11-18(17)19/h6-13H,4-5H2,1-3H3 |
Clave InChI |
BQUMDPBLOFSXDV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CC)C(C)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


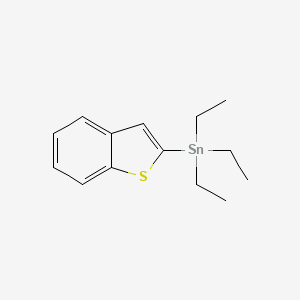
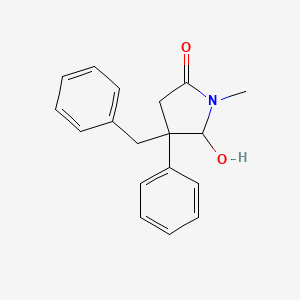


![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
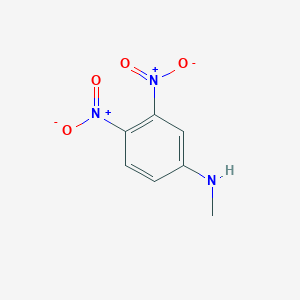
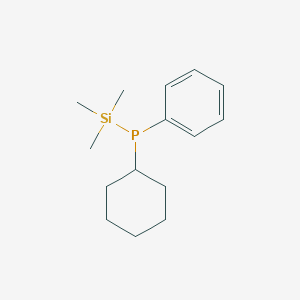



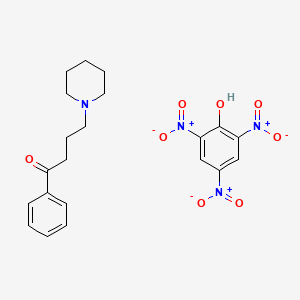
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)


